Enhanced Basicity and pKa Comparison: N-Methyl vs. Unsubstituted 3-Aminoazetidine
N-Methylazetidin-3-amine hydrochloride demonstrates a significantly higher pKa value compared to its unsubstituted counterpart, 3-aminoazetidine. This difference in basicity directly influences the compound's protonation state at physiological pH, impacting its solubility, membrane permeability, and overall drug-likeness when incorporated into larger molecules .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 10.57 ± 0.40 (Predicted) |
| Comparator Or Baseline | 3-Aminoazetidine (unsubstituted): pKa = 10.36 ± 0.40 (Predicted) |
| Quantified Difference | Increase of 0.21 pKa units (approximately 60% higher basicity) |
| Conditions | Predicted values from ChemicalBook database; measurement conditions not specified. |
Why This Matters
A higher pKa translates to a greater proportion of the compound being protonated at physiological pH (7.4), which can enhance aqueous solubility and potentially improve oral bioavailability of derived drug candidates.
